N,N-diethylpent-2-en-4-yn-1-amine
Description
N,N-Diethylpent-2-en-4-yn-1-amine is an aliphatic amine featuring a pentenyn backbone with a double bond at position 2 (C2–C3) and a triple bond at position 4 (C4–C5). The amine group at position 1 is substituted with two ethyl groups, giving the compound its N,N-diethyl designation. The molecular formula is C₉H₁₅N (calculated molecular weight: 137.22 g/mol).
Properties
CAS No. |
61815-15-4 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
N,N-diethylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C9H15N/c1-4-7-8-9-10(5-2)6-3/h1,7-8H,5-6,9H2,2-3H3 |
InChI Key |
RAGDWQAVQCTBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylpent-2-en-4-yn-1-amine typically involves the reaction of diethylamine with a suitable alkyne precursor. One common method is the alkylation of diethylamine with 4-pentyn-2-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic attack by the amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed coupling reactions can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylpent-2-en-4-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Hydrogenation of the alkyne group can yield saturated amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethylpent-2-en-4-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-diethylpent-2-en-4-yn-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of both alkyne and alkene groups allows the compound to participate in various chemical reactions, which can modulate the activity of biological molecules. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between N,N-diethylpent-2-en-4-yn-1-amine and its structural analogs:
Reactivity and Electronic Effects
- Conjugation vs. Isolation : The conjugated enyn system in this compound (C2–C3 double bond and C4–C5 triple bond) may enhance electron delocalization compared to analogs like N,N-dimethylpent-4-en-2-yn-1-amine, where the unsaturated bonds are isolated .
- Catalytic Hydrogenation : Analogous compounds (e.g., Example 14 in ) undergo hydrogenation of triple bonds using Pd/C and H₂, suggesting similar reactivity for the target compound .
Physicochemical Properties
- Solubility : The diethyl substituents likely increase lipophilicity compared to dimethyl analogs, reducing water solubility.
- Boiling Point : Larger substituents (e.g., dibenzyl in C₁₉H₂₃N) raise boiling points due to increased molecular weight and van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
